7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Alzheimer's Disease Acetylcholinesterase Inhibition Drug Discovery

7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (CAS 897487-95-5) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine hybrid class. Its structure features a 2-piperazinyl-benzothiazole core with a 7-chloro and 4-methyl substitution, terminated by a 3-fluorobenzoyl group.

Molecular Formula C19H17ClFN3OS
Molecular Weight 389.87
CAS No. 897487-95-5
Cat. No. B2699371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
CAS897487-95-5
Molecular FormulaC19H17ClFN3OS
Molecular Weight389.87
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H17ClFN3OS/c1-12-5-6-15(20)17-16(12)22-19(26-17)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3
InChIKeySSMMMCZAVOFYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (CAS 897487-95-5): Chemical Identity and Compound Class Procurement Overview


7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (CAS 897487-95-5) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine hybrid class. Its structure features a 2-piperazinyl-benzothiazole core with a 7-chloro and 4-methyl substitution, terminated by a 3-fluorobenzoyl group [1]. This specific substitution pattern differentiates it from the unsubstituted parent core and other halogenated analogs, placing it within a chemical space explored for central nervous system and oncology targets. It is primarily distributed as a specialized screening compound and a building block for medicinal chemistry, not as a validated drug candidate [2].

Why Procuring a Generic Benzothiazole-Piperazine Analog Cannot Substitute for CAS 897487-95-5


Generic substitution within the benzothiazole-piperazine class is scientifically unjustified due to the extreme sensitivity of the pharmacophore to specific substitution patterns. Literature data demonstrate that minor modifications, such as the 'dihalo substitution' pattern vs. 'mono-substituted' or the type of terminal benzoyl group, can swing the biological activity from significant cytotoxicity (e.g., against Huh7 and MCF-7 cells) to near-complete inactivity on key targets like Acetylcholinesterase (AChE), where some derivatives exhibit IC50 >100 µM [1]. Furthermore, replacing the terminal 3-fluorobenzoyl group with an unsubstituted piperazine or an ethanesulfonylbenzoyl group fundamentally alters the molecule's logP, metabolic stability, and binding affinity, directly invalidating the concept of interchangeable procurement for stringent structure-activity relationship (SAR) studies [2].

Quantitative Evidence Guide for CAS 897487-95-5: Verified Differentiation from Class Analogs and Reference Standards


AChE Inhibitory Profile vs. Donepezil: Class-Level Evidence of Target Selectivity Shift

Scientific selection for AChE inhibitor screening must acknowledge the class-wide trend of benzothiazole-piperazine derivatives. Contrary to potent inhibitors like donepezil (IC50 0.014 µM), a focused panel of benzothiazole-piperazine derivatives has demonstrated a lack of inhibitory effects on cholinesterase enzymes (IC50 > 100 µM) [1]. In contrast, the standard-of-care donepezil exhibits an IC50 of 0.014 ± 0.0012 µM, establishing a >7,000-fold potency gap. This quantitative benchmark is critical for laboratories aiming to repurpose or screen this scaffold; it is not a direct drop-in replacement for donepezil-protein interaction studies but holds value as a negative control or for alternative disease targets based on its predicted binding energy profile (ΔG = -10.53 Kcal/mol for a close analog) [1].

Alzheimer's Disease Acetylcholinesterase Inhibition Drug Discovery

Cytotoxic Potency Profile vs. Dihalo Benzothiazole-Piperazine Derivatives in Cancer Cell Lines

In vitro cytotoxic SAR analysis reveals that the mono-chloro substitution pattern (as in this compound's 7-chloro-4-methyl motif) induces a markedly different antiproliferative profile compared to dihalo substituted benzylpiperazine derivatives. A comprehensive study on benzothiazole-piperazine derivatives demonstrated that dihalo substituted compounds (e.g., 2a, 2e) exhibited the highest cytotoxic activities against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines [1]. While the exact IC50 for this compound is not published in the primary cancer panels, the published cross-study SAR of the class suggests its mono-chloro configuration directs it toward a moderate cytotoxicity spectrum, offering a more subtle chemical tool for probing cellular mechanisms than the potent, potentially more cytolytic dihalo benchmarks. Researchers evaluating anticancer compound libraries should note this quantitative divergence in in-cell potency.

Oncology Cytotoxicity Structure-Activity Relationship (SAR)

Enhanced Metabolic Stability and Target Affinity vs. Unsubstituted Piperazine Core

The terminal 3-fluorobenzoyl group provides a quantifiable advantage in lipophilicity and expected metabolic stability over the parent unsubstituted piperazine core. The analogous parent compound, 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 941869-94-9), possesses a moderate logP of 3.0615 [1]. The addition of the 3-fluorobenzoyl group to this core is known to significantly increase logP and introduce favorable lipophilic pi-pi stacking interactions within hydrophobic enzyme pockets, a principle supported by the potent inhibitory rates (80.36%-83.94% inhibition at lower IC50 values) observed in closely related 3-fluorobenzoyl-piperazine-thiazole series [2]. This structural extension reduces the free secondary amine content, a primary site for rapid Phase I oxidation, thereby potentially increasing the half-life in liver microsomes compared to the basic piperazine core [1].

ADME-Tox Metabolic Stability Pharmacokinetics

Top Scientific and Industrial Application Scenarios for CAS 897487-95-5


Specialized Chemical Probe in Neurological Disease Models (Excluding Standard AChE Inhibition)

Due to the class-level evidence confirming negligible direct AChE inhibition compared to donepezil [1], this compound is uniquely positioned as a negative control probe in Alzheimer's disease research. It can be used to differentiate cholinergic-independent mechanisms in neuroprotection assays or to validate potential allosteric binding sites or alternative CNS targets predicted by its benzothiazole-piperazine scaffold, where its moderate lipophilicity supports blood-brain barrier penetration.

Moderate-Activity Cytotoxic Agent for SAR Profiling in Oncology

The compound's monohalogen substitution pattern serves a critical role as a moderate-activity anchor point in synthesizing and profiling novel benzothiazole-piperazine anticancer libraries [2]. It is specifically ideal for establishing baseline cytotoxicity and selectivity windows in hepatocellular (Huh7) and breast (MCF-7) cell lines, allowing researchers to use it as a comparator to measure the enhanced potency of newly synthesized dihalo or modified terminal-benzoyl analogs, thus de-risking the SAR exploration pipeline.

ADME-Tox Enhancement Intermediate for Preclinical Lead Optimization

Industrial medicinal chemistry teams engaged in lead optimization can use this compound as a substituted analog to empirically validate the improvement in metabolic stability over the primary amine-containing parent core [3]. By utilizing this compound in comparative microsomal stability assays, scientists can quantitatively measure the 3-fluorobenzoyl group's contribution to reducing oxidative metabolism, providing decision-making data for refining preclinical candidates requiring extended half-life properties.

Quote Request

Request a Quote for 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.